N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea
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Overview
Description
N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea is a complex organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea typically involves the reaction of phenyl isothiocyanate with ethylenediamine, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]ethyl}urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
- N-Phenyl-N’-{2-[(phenylcarbamoyl)amino]ethyl}urea
- N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]propyl}urea
- N-Phenyl-N’-{2-[(phenylcarbamothioyl)amino]butyl}urea
Comparison: Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65417-30-3 |
---|---|
Molecular Formula |
C16H18N4OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)ethyl]urea |
InChI |
InChI=1S/C16H18N4OS/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
ZZRKTOLIBDDNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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